2-(4-Isocyanatophenyl)furan

Description

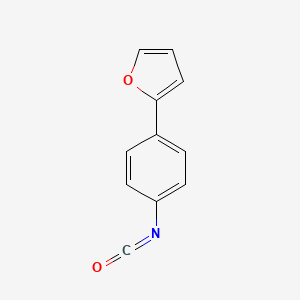

2-(4-Isocyanatophenyl)furan (CAS No. 859850-66-1) is a heterocyclic compound featuring a furan ring substituted at the 2-position with a phenyl group bearing an isocyanate (–NCO) moiety at the para position. Its molecular formula is C₁₁H₇NO₂, with an average molecular mass of 185.18 g/mol. The isocyanate group confers high reactivity, enabling its use in polymer chemistry (e.g., polyurethanes) and as a precursor for bioactive molecules .

Properties

IUPAC Name |

2-(4-isocyanatophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIYROPEPGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594483 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-66-1 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)furan typically involves the reaction of 4-nitrophenylfuran with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The furan ring can participate in Diels-Alder reactions with dienophiles to form cycloadducts.

Oxidation and Reduction Reactions: The phenyl ring and furan moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Amines and Alcohols: For substitution reactions to form ureas and carbamates.

Dienophiles: For cycloaddition reactions involving the furan ring.

Oxidizing and Reducing Agents: For modifying the phenyl and furan rings.

Major Products Formed

Ureas and Carbamates: From substitution reactions with amines and alcohols.

Cycloadducts: From Diels-Alder reactions involving the furan ring.

Scientific Research Applications

2-(4-Isocyanatophenyl)furan has several scientific research applications:

Materials Science: Used in the synthesis of polymers and resins with unique properties.

Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.

Agrochemicals: Utilized in the development of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenyl)furan involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its use in drug development and other applications . The furan ring can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Methoxyphenyl)furan (CAS No. 17113-31-4): Structure: Replaces the isocyanate group with a methoxy (–OCH₃) substituent. Properties: Lacks the reactive –NCO group, reducing its utility in polymerization but retaining bioactivity. Studies highlight its role as a ligand for metal ions and in natural product synthesis . Applications: Used in pharmacological research due to furan’s bioactive profile, including antimicrobial and anti-inflammatory properties .

4-(Dimethylamino)phenyl Isocyanate (CAS No. N/A): Structure: Retains the phenyl isocyanate core but substitutes the furan ring with a dimethylamino (–N(CH₃)₂) group. Properties: The electron-donating –N(CH₃)₂ group alters reactivity, favoring nucleophilic additions. It is used in dye synthesis and as a crosslinker in specialty polymers .

2-(3-Oxo-3-phenylprop-1-enyl)furan (CAS No. 717-21-5): Structure: Features a conjugated enone system (C=O and C=C) attached to the furan ring. Toxicity: A high toxicity threshold (HTFOEL: 1 ppb) was established based on hepatic effects in rodent studies, suggesting substituted furans require stringent safety evaluations .

Reactivity and Stability

- 2-(4-Isocyanatophenyl)furan exhibits higher reactivity than methoxy or hydrocarbon-substituted analogs due to the electrophilic –NCO group. This makes it prone to hydrolysis (forming ureas) and reactive toward alcohols or amines .

- 2-(4-Fluorophenyl)acetyl Isocyanate (CAS No. 864441-28-1): The electron-withdrawing fluorine atom enhances –NCO stability but reduces furan’s electron density, limiting its ligand capabilities compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-(4-Isocyanatophenyl)furan is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C11H8N2O

Molecular Weight: 188.19 g/mol

The compound features a furan ring substituted with an isocyanate group and a phenyl group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Nucleophiles: The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially leading to modifications that alter protein function.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anticancer Potential: Research indicates that derivatives of isocyanates can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Antimicrobial Activity

A study conducted on various isocyanate derivatives, including this compound, demonstrated significant antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of the compound in inhibiting bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest and apoptosis |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent investigation focused on the use of this compound as a potential treatment for bacterial infections. The study involved testing the compound against antibiotic-resistant strains, highlighting its potential as an alternative therapeutic agent. -

Case Study on Cancer Treatment:

Another study explored the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may have therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.